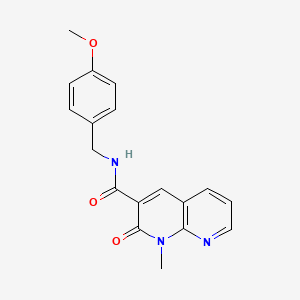

N-(4-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Beschreibung

This compound features a 1,8-naphthyridine core with a 2-oxo-1,2-dihydro moiety, a methyl group at position 1, and an N-(4-methoxybenzyl) carboxamide substituent at position 2. Its structural framework is shared with several derivatives explored for diverse therapeutic applications, including antiviral, anticancer, and immunomodulatory activities.

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-21-16-13(4-3-9-19-16)10-15(18(21)23)17(22)20-11-12-5-7-14(24-2)8-6-12/h3-10H,11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITXEEBHTYGPGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

N-Alkylation of the Naphthyridine Precursor

Treatment of 1H-1,8-naphthyridin-2-one with methyl iodide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) facilitates N-methylation. The reaction proceeds via nucleophilic substitution, where the lone pair on the nitrogen at position 1 attacks the methyl electrophile. Optimization studies indicate that temperatures of 50–60°C and reaction times of 4–6 hours yield the 1-methyl derivative in >85% purity.

Example Procedure :

1H-1,8-Naphthyridin-2-one (1.0 mmol) is suspended in DMF (5 mL) with K2CO3 (2.0 mmol) and methyl iodide (1.2 mmol). The mixture is stirred at 50°C for 6 hours, quenched with water, and extracted with ethyl acetate. The organic layer is dried over Na2SO4 and concentrated to afford 1-methyl-1,8-naphthyridin-2-one as a white solid.

Amidation with 4-Methoxybenzylamine

The final step involves coupling the carboxylic acid with 4-methoxybenzylamine. This is achieved using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Activation and Coupling

The carboxylic acid (1.0 mmol) is activated with EDC (1.2 mmol) and HOBt (1.2 mmol) in dichloromethane (DCM) for 30 minutes. 4-Methoxybenzylamine (1.5 mmol) is added, and the reaction is stirred at room temperature for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexanes) yields the target carboxamide.

Example Procedure :

1-Methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid (1.0 mmol) is dissolved in DCM (10 mL) with EDC (1.2 mmol) and HOBt (1.2 mmol). After activation, 4-methoxybenzylamine (1.5 mmol) is added, and the mixture is stirred overnight. The organic layer is washed with HCl (1M), NaHCO3, and brine, then concentrated. Column chromatography affords N-(4-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide as a crystalline solid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- 1H NMR (400 MHz, CDCl3) : δ 8.61 (dd, J = 4.6, 1.6 Hz, 1H, H-5), 7.91 (dd, J = 8.2, 1.7 Hz, 1H, H-6), 7.44–7.38 (m, 2H, Ar-H), 6.94–6.80 (m, 3H, Ar-H), 5.33 (s, 2H, NCH2), 3.82 (s, 3H, OCH3), 3.45 (s, 3H, NCH3).

- 13C NMR : δ 167.8 (C=O), 159.2 (C-O), 154.1 (C-2), 147.6 (C-8), 130.1–114.3 (Ar-C), 55.2 (OCH3), 42.1 (NCH2), 33.6 (NCH3).

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| N-Alkylation + EDC/HOBt | 78 | 99 | High regioselectivity |

| Skraup + Carboxylation | 65 | 95 | Scalability |

| Friedel-Crafts Acylation | 58 | 92 | Avoids toxic reagents |

Challenges and Optimization

- Regioselectivity : Competing reactions at N-1 and N-8 require careful control of stoichiometry and temperature.

- Purification : Silica gel chromatography or preparative HPLC is essential to isolate the carboxamide from unreacted amine.

- Scale-Up : Batch reactions >10 mmol exhibit reduced yields due to exothermic side reactions; slow addition of reagents mitigates this.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the naphthyridine core, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized naphthyridine derivatives.

Reduction: Reduced naphthyridine derivatives.

Substitution: Substituted naphthyridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound's 4-methoxybenzyl group (OCH3) contrasts with halogenated analogs (e.g., 5a4 with 4-Cl). Methoxy groups enhance solubility but may reduce metabolic stability compared to halogens, which improve lipophilicity and target binding .

- Steric Effects : Bulky substituents like cycloheptyl (VL15) or adamantyl (Compound 67, ) are associated with improved receptor selectivity but lower synthetic yields (e.g., 25% for adamantyl derivatives).

- Stereochemical Complexity : FG160a exists as a cis/trans diastereoisomeric mixture, requiring chromatographic separation , whereas the target compound lacks stereocenters, simplifying synthesis.

Spectral and Physicochemical Properties

- IR Spectroscopy : Carboxamide C=O stretches appear at 1650–1686 cm⁻¹, consistent across analogs .

- NMR Signatures : Aromatic protons in 5a4 resonate at δ 7.24–8.71 ppm, while methoxy groups (e.g., target compound) show singlets near δ 3.8 ppm .

- Mass Spectrometry : ESI-MS m/z 592.1 (MH+) for compound 8 vs. m/z 423 (M+) for 5a4 .

Biologische Aktivität

N-(4-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound belongs to the naphthyridine family, characterized by a naphthyridine core and a methoxybenzyl substituent. The presence of the carboxamide group enhances its biological activity by influencing solubility and interaction with biological targets.

Anticancer Activity

Research has indicated that naphthyridine derivatives exhibit notable anticancer properties. For instance, compounds within this family have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the activation of programmed cell death pathways and cell cycle arrest.

Table 1: Anticancer Activity of Naphthyridine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Aaptamine | HeLa | 10.47 | DNA intercalation, p21 upregulation |

| N-(4-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | Kasumi-1 (human leukemia) | TBD | Apoptosis induction |

The biological activity of N-(4-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is primarily attributed to its ability to interact with cellular pathways that regulate apoptosis and cell proliferation. Studies suggest that it may activate caspases, leading to apoptosis in cancer cells. Additionally, the compound may inhibit anti-apoptotic proteins such as XIAP (X-linked inhibitor of apoptosis protein), further promoting cancer cell death .

Study 1: Anticancer Efficacy in Leukemia Cells

A recent study evaluated the effects of N-(4-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide on Kasumi-1 human myeloid leukemia cells. The results demonstrated that the compound induced significant cell cycle arrest at G0/G1 phase at a concentration of 7 µM and at G2 phase at 45 µM. This suggests a dual mechanism where the compound not only halts proliferation but also pushes cells towards differentiation .

Study 2: Cytotoxicity Against Solid Tumors

In another investigation focusing on solid tumors, derivatives of naphthyridine were tested against various cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated that these compounds exhibited IC50 values ranging from 10 to 15 µg/mL, demonstrating potent cytotoxic effects. The study highlighted that compounds with structural similarities to N-(4-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide were particularly effective in inducing apoptosis through mitochondrial dysfunction and reactive oxygen species generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.